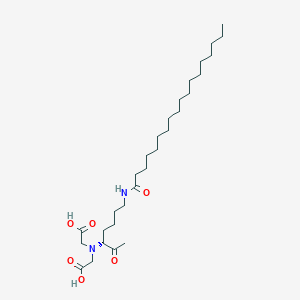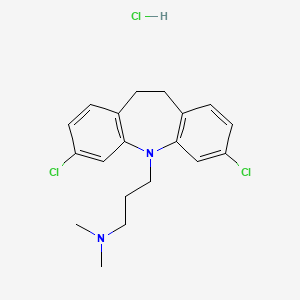
2'-Deoxy Cytidine-5,6-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’-Deoxy Cytidine-5,6-d2” is a stable, isotopically labeled deoxycytidine analogue that is commonly used in biochemical research and drug development . It is the labelled analogue of 2’-Deoxy Cytidine, which is a deoxyribonucleoside used as an Eg5 kinesin modulator with antiproliferative and apoptosis-inducing activity .
Applications De Recherche Scientifique
Understanding Metabolites in Cancer Treatment
Research on deoxycytidine analogs, including 2'-deoxy cytidine-5,6-d2, highlights their critical role in anticancer and antiviral therapies. These compounds undergo rapid deamination into relatively inactive deoxyuridine analogs, yet they can still impact treatment outcomes by interfering with nucleic acid synthesis and polymerase activities (Jansen et al., 2011). The formation of these metabolites suggests their potential significance in therapy effectiveness, emphasizing the need for further exploration of their pharmacological activities.
Epigenetic Modulation in Gene Expression
The application of 2'-deoxy cytidine analogs like 5-Aza-2′-deoxycytidine (AzaD) in epigenetic modulation demonstrates their ability to activate silenced genes through promoter demethylation. However, AzaD's influence on gene expression extends beyond DNA demethylation, affecting gene regulation in complex and context-dependent manners. This variability in gene expression response underlines the multifaceted role of AzaD in therapeutic contexts, including its potential in treating diseases with underlying epigenetic dysregulation (Seelan et al., 2018).
Antimetabolite Mechanisms in DNA Interaction
Antimetabolites like 2'-deoxy cytidine-5,6-d2 play a crucial role in cancer chemotherapy by mimicking natural nucleosides and disrupting DNA synthesis. Their incorporation into DNA affects the stability and function of the genetic material, thereby inhibiting the proliferation of cancer cells. Understanding the structural and thermodynamic impacts of these analogs on DNA provides valuable insights into their anticancer mechanisms and aids in the development of more effective treatments (Gmeiner, 2002).
Novel Formulations for Enhanced Therapeutic Efficacy
Modifications to deoxycytidine analogs, aimed at improving their stability and cellular uptake, have led to the development of prodrugs and other novel formulations. These efforts seek to enhance the therapeutic levels of the drugs while minimizing side effects and overcoming resistance mechanisms. Such modifications promise to improve the efficacy and safety of treatments for various cancers, pointing towards the continuous evolution of nucleoside analogs in clinical oncology (Moysan et al., 2013).
Propriétés
Numéro CAS |
1186526-91-9 |
|---|---|
Nom du produit |
2'-Deoxy Cytidine-5,6-d2 |
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
229.232 |
Nom IUPAC |
4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |
Clé InChI |
CKTSBUTUHBMZGZ-AQAQJVFASA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Synonymes |
1-(2-Deoxy-β-D-ribofuranosyl)cytosine-d2; 4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-d2; Cytosine Deoxyribonucleoside-d2; Cytosine Deoxyriboside-d2; Deoxycytidine-d2; Deoxyribose Cytidine-d2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



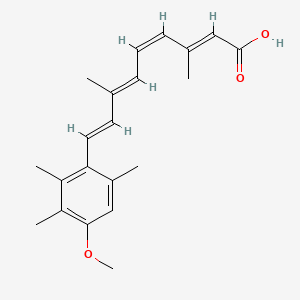
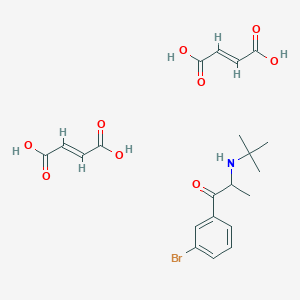
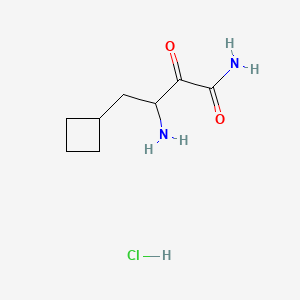
![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)
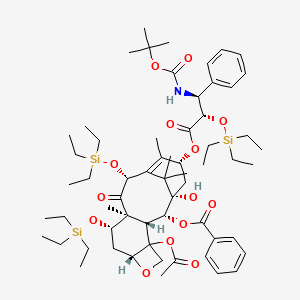
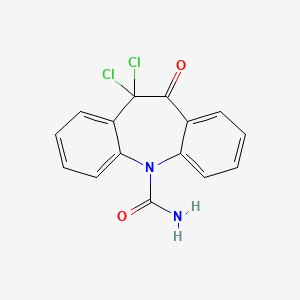
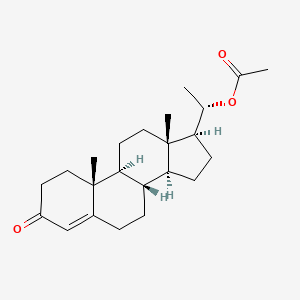
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)
